オキシクロザニド

概要

説明

科学的研究の応用

Oxyclozanide has a wide range of scientific research applications:

作用機序

生化学分析

Biochemical Properties

Oxyclozanide acts by uncoupling oxidative phosphorylation in flukes . This process facilitates proton influx across the mitochondrial inner membrane without generating ATP, stimulating a futile cycle of acetyl-CoA oxidation .

Cellular Effects

Oxyclozanide has been shown to inhibit cell proliferation and reduce clonogenicity of cultured colon cancer cells . It also disrupts the bacterial cell envelope, raising the possibility of a similar activity against mammalian cell membranes .

Molecular Mechanism

The molecular mode of action of Oxyclozanide is not completely elucidated. It is known to act mainly by uncoupling oxidative phosphorylation in flukes . This leads to the disturbance of the production of ATP, the cellular "fuel" .

Temporal Effects in Laboratory Settings

In a 28-day repeated dose oral toxicity study of Oxyclozanide in Wistar rats, no obvious adverse effects or death were detected . Histopathological changes were observed in the heart, liver, and kidney of animals treated with high doses of Oxyclozanide .

Dosage Effects in Animal Models

The recommended doses of Oxyclozanide are 10 to 15 mg/kg body weight for cattle and 15 mg/kg body weight for sheep and goats . A high oral lethal dose (LD50) of 3,707 mg/kg was observed in the acute toxicity test .

Metabolic Pathways

Oxyclozanide promotes pyruvate influx to mitochondria and reduces various anabolic pathway activities . Detailed information about the specific metabolic pathways that Oxyclozanide is involved in is not currently available .

Transport and Distribution

One male and one female dog receiving orally 25 mg of 14C-Oxyclozanide/kg body weight/day for 7 days excreted 68 to 73% of the dose in feces and 1.2 to 1.9% in urine . This suggests that Oxyclozanide is primarily excreted through the feces.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the mitochondria where it acts by uncoupling oxidative phosphorylation .

準備方法

化学反応の分析

反応の種類

オキシクロザニドは、次のような様々な化学反応を起こします。

酸化: オキシクロザニドは、特定の条件下で酸化され、異なる酸化生成物を生成する可能性があります。

還元: この化合物は還元反応を起こすこともありますが、これはあまり一般的ではありません。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、効率的に進行するために、制御された温度とpHレベルを必要とする場合が多いです .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により様々な塩素化フェノール化合物が生成され、置換反応により異なる官能基を持つ誘導体が生成される可能性があります .

科学研究における用途

オキシクロザニドは、幅広い科学研究用途を持っています。

類似化合物との比較

類似化合物

ニコザミド: 作用機序と用途が類似した別のサリチルアニリド系駆虫薬.

クロサンテル: 肝吸虫やその他の寄生虫の駆除に使用されるサリチルアニリド系化合物.

ラフォキサニド: クロサンテルと構造と機能が類似しており、寄生虫感染症の予防に使用されます.

オキシクロザニドの独自性

オキシクロザニドは、肝吸虫に対する特異的な効力と、宿主への有意な毒性なしに酸化リン酸化を解離させる能力が独特です . 他の駆虫薬とは異なり、他のサリチルアニリド系薬剤との交差耐性はほとんどありません。そのため、獣医学において貴重な選択肢となっています .

特性

IUPAC Name |

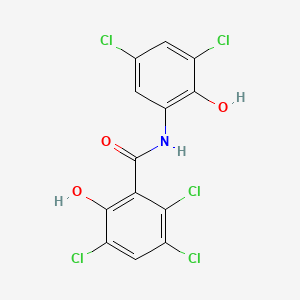

2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWIYHUXVMAGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177312 | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-92-1, 1353867-74-9 | |

| Record name | Oxyclozanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyclozanide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyclozanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyclozanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1353867-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCLOZANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oxyclozanide exert its anthelmintic effects?

A: Oxyclozanide's primary mechanism of action involves uncoupling oxidative phosphorylation in the mitochondria of target parasites. [] This disrupts energy production, leading to parasite paralysis and death. [] Additionally, oxyclozanide exhibits activity against various developmental stages of parasites, including immature and mature flukes. [, , ]

Q2: What is the efficacy of oxyclozanide against Fasciola hepatica in cattle?

A: Controlled studies demonstrate high efficacy of oxyclozanide against various developmental stages of F. hepatica. [] Two doses of oxyclozanide administered three days apart at 12.8 to 18.7 mg/kg resulted in 93.6 to 97.5% efficacy in reducing egg counts. []

Q3: Are there any reported cases of resistance to oxyclozanide?

A: Yes, some studies suggest reduced efficacy of oxyclozanide against Fasciola gigantica, indicating potential resistance development. [, ] Further research is needed to confirm and understand the mechanisms of resistance.

Q4: Does oxyclozanide demonstrate any synergistic effects when combined with other drugs?

A: Research suggests a synergistic effect between oxyclozanide and colistin against colistin-resistant Klebsiella pneumoniae. [] The combination disrupts the bacterial cell envelope, enhancing colistin's bactericidal activity. [] Similarly, co-administration of oxyclozanide with oxfendazole increased the plasma profile of oxyclozanide, potentially enhancing its antiparasitic activity. []

Q5: What is the molecular formula and weight of oxyclozanide?

A: Oxyclozanide has the molecular formula C13H6Cl5NO3 and a molecular weight of 399.45 g/mol. []

Q6: What analytical methods are used to determine oxyclozanide concentrations?

A6: Various analytical techniques are employed, including:

- High-performance liquid chromatography (HPLC) [, , , , ]: This method offers high sensitivity and accuracy for quantifying oxyclozanide in various matrices like plasma, milk, and pharmaceutical formulations.

- Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) [, ]: This highly sensitive and specific method allows for the detection and quantification of trace amounts of oxyclozanide residues in biological matrices.

- Spectrophotometric methods [, ]: These methods, including zero-order, derivative, and ratio spectra derivative spectrophotometry, offer simpler and more cost-effective alternatives for oxyclozanide analysis.

- Electrochemical sensors []: Square wave anodic stripping voltammetry using carbon paste electrodes has been explored as a selective and sensitive method for oxyclozanide determination.

Q7: What is the importance of analytical method validation in oxyclozanide research?

A: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the methods used to quantify oxyclozanide in various matrices. [, ] This is crucial for generating reliable data in pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations.

Q8: Beyond its anthelmintic properties, does oxyclozanide exhibit other potential therapeutic applications?

A8: Yes, research indicates that oxyclozanide possesses various activities that could be further explored for therapeutic applications:

- **Antibacterial activity: ** Oxyclozanide demonstrates in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. [, ] It enhances tobramycin killing of Pseudomonas aeruginosa biofilms by permeabilizing cells and depolarizing the membrane potential. []

- Antifungal activity: Oxyclozanide exhibits potent antifungal activity against Candida albicans strains, including drug-resistant clinical isolates. []

- Anti-biofilm activity: Oxyclozanide can disrupt bacterial biofilms, which are often resistant to conventional antibiotics. [] This makes it a promising candidate for developing novel antibiofilm agents.

- Plant defense induction: Research suggests that oxyclozanide can induce plant defense responses, potentially acting as a novel agent against phytopathogenic bacteria. []

Q9: Are there any drug delivery strategies being investigated to enhance oxyclozanide's efficacy?

A: While specific drug delivery strategies for oxyclozanide haven't been extensively studied in the provided research, developing chewable tablet formulations using a Quality by Design approach has been investigated. [] This approach aims to optimize drug release and improve patient compliance. Further research into targeted drug delivery could enhance its efficacy and minimize potential side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。